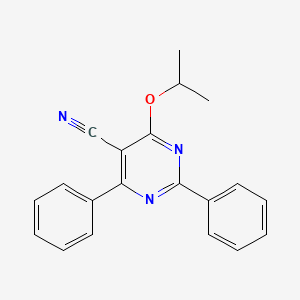

N-(3-Cyano-4-(methylsulfanyl)phenyl)-3-methylbenzenecarboxamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of cyanoacetamides like “N-(3-Cyano-4-(methylsulfanyl)phenyl)-3-methylbenzenecarboxamide” can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Another method involves the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature .Molecular Structure Analysis

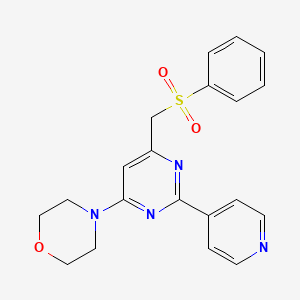

The molecular structure of “this compound” is composed of 15 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom.Chemical Reactions Analysis

Cyanoacetamide derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Applications De Recherche Scientifique

Chemical Structure and Molecular Interactions

N-(3-Cyano-4-(methylsulfanyl)phenyl)-3-methylbenzenecarboxamide, although not directly mentioned, can be inferred to have applications similar to related compounds in scientific research. Analogs of leflunomide, a medication known for its immunomodulatory properties, have shown to be potent inhibitors of Bruton's tyrosine kinase (BTK). These compounds, including 1-cyano-2-hydroxy-N-[4-(methylsulfonyl)phenyl]but-2-enamide, showcase interesting molecular interactions such as hydrogen bonding and crystal packing, indicating potential applications in studying molecular structures and interactions (Ghosh, Jennissen, Zheng, & Uckun, 2000).

Insecticidal Activity

Flubendiamide, a compound with structural elements similar to the given chemical name, is a novel class of insecticide characterized by its unique chemical structure and high efficacy against lepidopterous pests. The compound's distinct structure, including a sulfonylalkyl group, contributes to its strong insecticidal activity, suggesting potential research applications in the development of new pest control agents (Tohnishi, Nakao, Furuya, Seo, Kodama, Tsubata, Fujioka, Kodama, Hirooka, & Nishimatsu, 2005).

Antimicrobial Studies

Synthesis and characterization of sulfanilamide derivatives have been explored for their thermal and antimicrobial properties. These studies offer insights into the structure-activity relationships of sulfanilamide compounds, including those with similar structures to this compound, providing a foundation for the development of new antimicrobial agents (Lahtinen, Kudva, Hegde, Bhat, Kolehmainen, Nonappa, Venkatesh, & Naral, 2014).

Organic Synthesis and Chemical Reactivity

The title compound shares structural similarities with molecules studied for their reactivity and synthesis applications. For example, N-allenyl cyanamides represent a novel class of allenamide, explored through derivatization to access a variety of cyanamide products. Such research highlights the potential of compounds with similar structures in organic synthesis, offering new pathways and methodologies for chemical synthesis (Ayres, Williams, Tizzard, Coles, Ling, & Morrill, 2018).

Materials Science Applications

The synthesis of polymers and polymeric materials based on phenyl derivatives, including those structurally related to the given compound, has been studied. These materials, such as aromatic polyamides and polyimides, exhibit desirable properties like solubility in polar solvents, high thermal stability, and the ability to form transparent and flexible films. Research in this area suggests applications in developing new materials with specific mechanical, thermal, and optical properties (Yang & Lin, 1994).

Propriétés

IUPAC Name |

N-(3-cyano-4-methylsulfanylphenyl)-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c1-11-4-3-5-12(8-11)16(19)18-14-6-7-15(20-2)13(9-14)10-17/h3-9H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OORVVHJIIDMMEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)SC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-(5-{[(2-chloroacetyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate](/img/structure/B3124677.png)

![N-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N'-ethylurea](/img/structure/B3124687.png)

![N-(2,4-dichlorophenyl)-2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}acetamide](/img/structure/B3124695.png)

![N-[1-(4-chlorophenyl)-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B3124716.png)

![4-methoxy-N-{[1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}benzenesulfonamide](/img/structure/B3124723.png)

![N-(2-{[(4-chlorobenzyl)oxy]amino}-2-oxoethyl)benzenecarboxamide](/img/structure/B3124734.png)

![4-(4-phenylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B3124741.png)

![4-[[2-(1,3-Dihydro-3-oxo-1-isobenzofuranyl)-2-nitroethenyl]amino]benzoic acid](/img/structure/B3124750.png)